Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl-
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Overview
Description
Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- is a chemical compound with the molecular formula C10H6Br2N2O and a molecular weight of 329.97544 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of bromine atoms and a benzoyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3,5-dimethylpyrazole and 2-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride results in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzoyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- can be compared with other similar compounds, such as:
4-Bromobenzoyl chloride: This compound is a precursor in the synthesis of various benzoyl derivatives and is used in similar chemical reactions.
Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-3,5-dimethylpyrazole share structural similarities and are used in related research applications.
The uniqueness of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- lies in its specific substitution pattern and the presence of both bromine atoms and a benzoyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Br2N2O |
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Molecular Weight |
358.03 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
InChI Key |
HBPFHUXKTXGOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)Br |
Origin of Product |
United States |
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